N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound features a complex tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen) with a hydroxymethyl group at position 11, a 2-methoxyphenyl substituent at position 5, and a 14-methyl group. The acetamide moiety is linked to a 4-ethoxyphenyl group via a sulfanyl bridge. Crystallographic studies using SHELX and ORTEP-3 would be critical for resolving its 3D conformation .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O5S/c1-4-37-20-11-9-19(10-12-20)31-25(35)16-39-29-23-13-22-18(15-34)14-30-17(2)26(22)38-28(23)32-27(33-29)21-7-5-6-8-24(21)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQWTYLPEFUBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” likely involves multiple steps, including the formation of the triazatricyclo structure and the subsequent attachment of various functional groups. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazatricyclo structure may be reduced under specific conditions.
Substitution: The ethoxyphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., halogens) under appropriate conditions such as controlled temperature and pH.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biology, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its multiple functional groups enable it to form specific interactions with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which “N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide” exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-methylphenyl)acetamide
- Key Differences: Phenyl Substituents: The target compound has a 2-methoxyphenyl (meta-methoxy) and 4-ethoxyphenyl (para-ethoxy), whereas the analog has 4-methoxyphenyl (para-methoxy) and 2-methylphenyl (ortho-methyl). Spatial Orientation: The ortho-methyl group in the analog may introduce steric hindrance, reducing conformational flexibility compared to the target’s para-ethoxy group .
| Parameter | Target Compound | Analog |
|---|---|---|
| Molecular Weight | ~570 g/mol (estimated) | ~556 g/mol |
| Aromatic Substituents | 2-methoxyphenyl, 4-ethoxyphenyl | 4-methoxyphenyl, 2-methylphenyl |
| Hydrogen Bond Donors | 2 (hydroxymethyl, acetamide NH) | 1 (hydroxymethyl) |
| LogP (Predicted) | ~3.2 | ~3.5 |
Comparison with Anti-Exudative Acetamide Derivatives
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () share the acetamide-sulfanyl motif but lack the tricyclic core. Key distinctions include:
- Bioactivity : The tricyclic system in the target compound may enhance target specificity compared to simpler triazole-furan analogs, which exhibit broader anti-inflammatory effects.
Hydrogen Bonding and Crystallographic Insights
The hydroxymethyl and methoxy groups enable robust hydrogen-bonding networks, as predicted by Etter’s graph set analysis (). Crystallographic studies (via SHELX) of the target compound would likely reveal intermolecular O–H···N and N–H···O interactions, stabilizing its lattice structure. In contrast, analogs lacking hydroxymethyl groups (e.g., 2-methylphenyl derivative) may exhibit weaker packing efficiency .
Biological Activity
N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its intricate structure suggests a variety of biological activities that warrant detailed exploration.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N4O5S |
| Molecular Weight | 544.6214 g/mol |
| SMILES | CCOc1ccc(cc1)NC(=O)CSc1nc(nc2c1Cc1c(CO)cnc(c1O2)C)c1ccccc1OC |
This compound features multiple functional groups that may interact with biological targets, influencing its pharmacological profile.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. These interactions can modulate critical biological pathways, potentially leading to therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit promising anticancer properties. For instance:
- Cytotoxicity Studies : Compounds structurally related to this compound have shown significant cytotoxic effects against various cancer cell lines such as HeLa and SMMC7404.
Case Studies
- Study on Hydroxymethyl Derivatives : A study published in PubMed highlighted the antiproliferative effects of hydroxymethyl derivatives on mammalian cells, suggesting that similar functionalities in N-(4-ethoxyphenyl)-2... could enhance its anticancer activity .
- Mechanistic Insights : Further investigations revealed that some derivatives induced apoptosis via caspase activation and cell cycle arrest at the G1 phase . This suggests that N-(4-ethoxyphenyl)-2... may also trigger similar apoptotic pathways.
Comparative Analysis of Related Compounds
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound A | 15.1 | HeLa | Induces apoptosis via caspase activation |
| Compound B | 9.1 | WiDr | Cell cycle arrest at G1 phase |
| N-(4-ethoxyphenyl)... | TBD | TBD | TBD |
This table illustrates the potential efficacy of related compounds and provides a framework for understanding the biological activity of N-(4-ethoxyphenyl)-2...
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
